![molecular formula C7H12F2O B1427319 2-(3,3-Difluorocyclopentyl)ethan-1-ol CAS No. 1373502-57-8](/img/structure/B1427319.png)
2-(3,3-Difluorocyclopentyl)ethan-1-ol
Overview
Description
2-(3,3-Difluorocyclopentyl)ethan-1-ol is a compound that has attracted increasing attention in the fields of chemistry and biology due to its unique physical properties. It has a molecular formula of C7H12F2O and a molecular weight of 150.17 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(3,3-Difluorocyclopentyl)ethan-1-ol consists of a cyclopentyl group (a five-membered ring of carbon atoms) attached to an ethanol group (an ethyl group with a hydroxyl group attached). Two of the hydrogen atoms on the cyclopentyl group are replaced by fluorine atoms .Scientific Research Applications
Organic Synthesis
2-(3,3-Difluorocyclopentyl)ethan-1-ol: is a valuable compound in organic synthesis. Its unique structure allows it to act as a chiral building block for the synthesis of more complex molecules. The presence of difluorocyclopentyl moiety can introduce steric and electronic effects that are beneficial in creating novel pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound’s difluorinated cyclopentane ring can be used to improve the metabolic stability of drug candidates. Fluorine atoms can enhance the binding affinity and selectivity of drugs to their targets due to their small size and high electronegativity .
Material Science
The compound’s unique properties make it a candidate for developing new materials. For instance, its incorporation into polymers could lead to materials with improved thermal stability and chemical resistance .
Agrochemical Research
The difluorocyclopentyl group could be utilized in the design of novel agrochemicals. Its structural rigidity and fluorine content may contribute to the development of herbicides and pesticides with new modes of action.
Biochemistry Research
Environmental Chemistry
In environmental chemistry, the compound’s stability under various conditions makes it a potential tracer for studying environmental processes and degradation pathways .
Chemical Education
Lastly, 2-(3,3-Difluorocyclopentyl)ethan-1-ol can be used in chemical education to demonstrate principles of stereochemistry and fluorine chemistry, enriching the learning experience for students .
properties
IUPAC Name |
2-(3,3-difluorocyclopentyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-6(5-7)2-4-10/h6,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWGOIPCPVLXQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CCO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.